molecular formula C3H5N3O2 B1197227 1-aminohydantoin CAS No. 6301-02-6

1-aminohydantoin

Cat. No. B1197227
M. Wt: 115.09 g/mol
InChI Key: KVYKDNGUEZRPGJ-UHFFFAOYSA-N
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Patent
US04063019

Procedure details

11.5 g. (0.1 mol.) of 1-amino-2,4-dioxoimidazolidine are thoroughly stirred into 150 ml. of absolute tetrahydrofuran. A solution of 15 g. (0.15 mol.) of phosgene in 25 ml. of absolute tetrahydrofuran is added dropwise at 0°-5° over 20 minutes. The mixture is then stirred for 3 hours at room temperature. An almost clear solution results. This is filtered and the solvent is evaporated in vacuum. The oily residue crystallizes on trituration with petroleum ether to obtain 1-(chlorocarbonylamino)-2,4-dioxoimidazolidine, yield 17.2 g., m.p. 126° (dec.).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[C:9](Cl)([Cl:11])=[O:10]>O1CCCC1>[Cl:11][C:9]([NH:1][N:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8])=[O:10]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NN1C(NC(C1)=O)=O
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An almost clear solution results
FILTRATION
Type
FILTRATION
Details
This is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue crystallizes on trituration with petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(=O)NN1C(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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